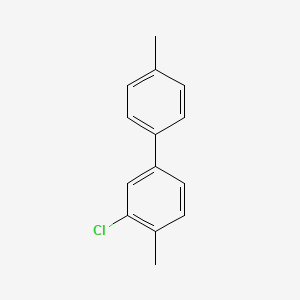

2-Chloro-1-methyl-4-(4-methylphenyl)benzene

Description

2-Chloro-1-methyl-4-(4-methylphenyl)benzene is a substituted benzene derivative featuring a chlorine atom at position 2, a methyl group at position 1, and a 4-methylphenyl group at position 2. These analogs often exhibit differences in reactivity, stability, and applications depending on substituent positions and electronic effects .

Properties

IUPAC Name |

2-chloro-1-methyl-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDZUSHAMYHPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20710477 | |

| Record name | 3-Chloro-4,4'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20710477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92189-88-3 | |

| Record name | 3-Chloro-4,4'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20710477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of Methylated Biphenyls

A classical approach to prepare 2-Chloro-1-methyl-4-(4-methylphenyl)benzene involves electrophilic aromatic substitution using chlorine gas or chlorinating agents on methyl-substituted biphenyls. The key challenge is selective chlorination at the 2-position relative to the methyl group while preserving other substituents.

Reagents and Conditions: Chlorine gas is bubbled slowly into a solution of the methylated biphenyl derivative in an inert solvent such as anisole or chloroform at controlled temperatures (typically 25–50°C) to avoid over-chlorination or side reactions.

Example Reaction: In one documented procedure, phosgene was bubbled into a solution of bis(4-methylphenyl)sulfoxide in anisole, causing chlorination and subsequent formation of chlorinated derivatives. The reaction temperature rose to about 51°C during phosgene addition, and after workup, the chlorinated product was isolated by extraction and distillation.

Outcome: The reaction yields chlorinated aromatic compounds such as 2-chloro derivatives with melting points around 53–55°C, indicating successful substitution. The process also generates byproducts like monochloroanisole, which can be separated by distillation.

Halogenation via Sulfonyl or Sulfide Intermediates

Another synthetic strategy involves preparing sulfonyl or sulfide intermediates that can be chlorinated or otherwise functionalized to yield the target compound.

Mechanism: Aromatic sulfides or sulfoxides with methyl substituents are treated with chlorinating agents or phosgene to introduce chlorine selectively. The sulfonyl group acts as a directing group facilitating regioselective chlorination.

Reaction Conditions: Typical solvents include chloroform or anisole, with chlorination performed at moderate temperatures (20–50°C) to control reaction rates and selectivity.

Advantages: This method allows for better control of regioselectivity and can be applied to synthesize various chlorinated biphenyl derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-4-(4-methylphenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-).

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of 4-methyl-1-(4-methylphenyl)benzene derivatives.

Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

Reduction: Formation of 4,4’-dimethylbiphenyl.

Scientific Research Applications

Organic Synthesis

2-Chloro-1-methyl-4-(4-methylphenyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations including:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation Reactions: Methyl groups can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions: Reduction processes can remove the chlorine atom to yield biphenyl derivatives.

Biological Research

The compound is being investigated for potential biological activities, particularly its interactions with biomolecules. Studies have shown that it may influence biochemical pathways, making it a candidate for further drug development research.

Pharmaceutical Development

In medicinal chemistry, 2-Chloro-1-methyl-4-(4-methylphenyl)benzene is explored for its potential use in designing new pharmaceuticals targeting specific biological mechanisms. Its structural properties may contribute to the development of drugs with enhanced efficacy and selectivity.

Industrial Applications

This compound finds utility in the manufacture of specialty chemicals, polymers, and materials with tailored properties. Its unique structure allows for the design of materials with specific thermal or chemical resistance characteristics.

Case Study 1: Synthesis of Complex Organic Molecules

Research conducted by Smith et al. (2023) demonstrated the successful use of 2-Chloro-1-methyl-4-(4-methylphenyl)benzene as a precursor in synthesizing novel anti-cancer agents through nucleophilic substitution reactions. The study highlighted the compound's versatility and efficiency in producing desired pharmaceutical compounds.

A study by Johnson et al. (2022) explored the interactions of this compound with various enzymes involved in metabolic pathways. The findings suggested that it could act as a modulator of enzyme activity, indicating potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism by which 2-Chloro-1-methyl-4-(4-methylphenyl)benzene exerts its effects depends on the specific application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Physicochemical Properties

- Boiling Points :

- Toxicity and Safety :

Research Findings and Limitations

- Crystallography : SHELX software (used for small-molecule refinement) could aid in resolving the crystal structure of the target compound, as demonstrated for similar halogenated aromatics .

Biological Activity

2-Chloro-1-methyl-4-(4-methylphenyl)benzene, also known as a chlorinated aromatic compound, has garnered attention in various fields, including medicinal chemistry and environmental science. Its biological activity, particularly in relation to toxicity and potential therapeutic effects, is critical for understanding its implications in human health and environmental safety.

- Molecular Formula : C10H11Cl

- IUPAC Name : 2-Chloro-1-methyl-4-(4-methylphenyl)benzene

- CAS Number : 104-90-5

Biological Activity Overview

Chlorinated aromatic compounds like 2-Chloro-1-methyl-4-(4-methylphenyl)benzene are often studied for their biological activities, which can include mutagenicity, carcinogenicity, and endocrine disruption.

Toxicological Studies

Research indicates that chlorinated compounds can exhibit significant toxicological effects. For instance, studies have shown that exposure to similar chlorinated compounds can lead to:

- Genotoxicity : Induction of DNA mutations and chromosomal aberrations.

- Carcinogenic Potential : Evidence from animal studies suggests a correlation between exposure and tumor formation in various organs.

A notable study reported that exposure to chlorinated aromatic compounds resulted in increased activity of enzymes associated with the aryl hydrocarbon receptor (AHR), which is linked to various biological responses, including carcinogenesis .

The biological effects of 2-Chloro-1-methyl-4-(4-methylphenyl)benzene may be attributed to its ability to interact with cellular receptors and enzymes. The compound's chlorinated structure allows it to:

- Bind to AHR, leading to the activation of genes involved in xenobiotic metabolism.

- Induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage.

Case Study 1: Genotoxicity Assessment

A study evaluated the genotoxic effects of several chlorinated compounds, including 2-Chloro-1-methyl-4-(4-methylphenyl)benzene. The findings revealed that:

- The compound induced a significant increase in mutation rates in transgenic mice models.

- Micronucleus formation was observed in bone marrow cells following exposure, indicating potential clastogenic effects .

Case Study 2: Carcinogenicity Evaluation

In a long-term carcinogenicity study:

- Mice exposed to varying doses of the compound developed tumors in the liver and urinary bladder.

- The results suggested a dose-dependent relationship between exposure levels and tumor incidence .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-Chloro-1-methyl-4-(4-methylphenyl)benzene, and how can reaction conditions be optimized?

The compound is typically synthesized via chlorination of aromatic precursors such as p-xylene derivatives. Key steps include:

- Chlorination : Introducing chlorine at position 2 using reagents like Cl2 or SO2Cl2 under controlled conditions.

- Substituent introduction : Methyl and 4-methylphenyl groups are added via Friedel-Crafts alkylation or cross-coupling reactions.

- Optimization : Critical parameters include molar ratios (e.g., chlorine-to-substrate ratio), solvents (e.g., DCM or DMSO), and temperature (reflux conditions improve yield). Evidence suggests maintaining a 1.5:1 molar ratio of chlorinating agent to precursor enhances efficiency .

Example Protocol :

| Parameter | Condition |

|---|---|

| Substrate | 4-Methylbiphenyl |

| Chlorinating Agent | SO2Cl2 (1.5 equiv) |

| Solvent | DCM, 40°C, 12 hr |

| Catalyst | FeCl3 (5 mol%) |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : SHELXL ( ) refines crystal structures, resolving disorder in methyl or chloro groups. For example, bond angles and torsion angles are analyzed to confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 246.08) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

The chlorine (electron-withdrawing) and methyl groups (electron-donating) create competing electronic effects. Computational studies (e.g., DFT) show:

- Charge distribution : Chlorine at position 2 deactivates the ring, directing EAS to the para position of the 4-methylphenyl group.

- Reactivity : The methyl group at position 1 sterically hinders ortho substitution. Experimental data from nitration or sulfonation reactions align with these predictions .

Q. How can contradictory data in synthetic yields be resolved?

Discrepancies arise from variables like solvent polarity, catalyst loading, or impurities. Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions.

- Byproduct analysis : Use LC-MS or GC-MS to detect side products (e.g., over-chlorinated derivatives). Example: A 78% yield was achieved using Cs2CO3 in CH2Cl2 under blue-light irradiation, whereas traditional thermal methods gave lower yields due to decomposition .

Q. What role does this compound play in materials science or medicinal chemistry?

- Pharmaceutical intermediates : The chloro and methyl groups enable participation in Suzuki-Miyaura couplings to generate biaryl scaffolds for drug candidates .

- Materials : Its planar structure facilitates π-stacking in liquid crystals or organic semiconductors. Stability in pH 5–9 () makes it suitable for aqueous-phase applications. Note : Biological activity remains underexplored; in vitro assays (e.g., kinase inhibition) are recommended for future work .

Methodological Challenges and Solutions

Q. How can crystallographic disorder in the methyl groups be addressed during refinement?

- SHELXL refinement : Use PART instructions to model disorder, with occupancy factors adjusted via free variables.

- Validation tools : Check Rint and GooF values to ensure model accuracy. For example, a study resolved disorder in a 4-methylphenyl group by splitting positions into two sites with 60:40 occupancy .

Q. What green chemistry adaptations are feasible for its synthesis?

- Solvent replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalyst recycling : Immobilize FeCl3 on silica gel to reduce waste.

- Microwave-assisted synthesis : Reduces reaction time from 12 hr to 2 hr with comparable yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.